molecular formula C12H11BrN2 B12840396 (4-(5-Bromopyridin-3-yl)phenyl)methanamine

(4-(5-Bromopyridin-3-yl)phenyl)methanamine

Cat. No.: B12840396
M. Wt: 263.13 g/mol
InChI Key: IZZIGXVJBQIXII-UHFFFAOYSA-N
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Description

Benzenemethanamine,4-(5-bromo-3-pyridinyl) is a chemical compound with the molecular formula C12H11BrN2 It is characterized by the presence of a benzenemethanamine group substituted with a 5-bromo-3-pyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine,4-(5-bromo-3-pyridinyl) typically involves the coupling of a benzenemethanamine derivative with a brominated pyridine compound. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boron reagents under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine,4-(5-bromo-3-pyridinyl) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the bromine substituent to other functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenemethanamine oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Benzenemethanamine,4-(5-bromo-3-pyridinyl) has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenemethanamine,4-(5-bromo-3-pyridinyl) involves its interaction with specific molecular targets. The bromine substituent can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, affecting the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine,4-(3-pyridinyl): Lacks the bromine

Properties

Molecular Formula

C12H11BrN2

Molecular Weight

263.13 g/mol

IUPAC Name

[4-(5-bromopyridin-3-yl)phenyl]methanamine

InChI

InChI=1S/C12H11BrN2/c13-12-5-11(7-15-8-12)10-3-1-9(6-14)2-4-10/h1-5,7-8H,6,14H2

InChI Key

IZZIGXVJBQIXII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)C2=CC(=CN=C2)Br

Origin of Product

United States

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